(5E)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by the presence of iodine, methoxy groups, and a thioxodihydropyrimidine core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps, including the formation of the thioxodihydropyrimidine core and subsequent functionalization with iodine and methoxy groups. Common synthetic routes may include:
Formation of the Thioxodihydropyrimidine Core: This step often involves the condensation of appropriate aldehydes and thiourea under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, altering its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(5E)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways, leading to changes in cell behavior.
Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar structure with bromine instead of iodine.
(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar structure with chlorine instead of iodine.
Uniqueness
The presence of iodine in (5E)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets, distinguishing it from its bromine and chlorine analogs.
Properties
Molecular Formula |
C26H21IN2O5S |
---|---|
Molecular Weight |
600.4 g/mol |
IUPAC Name |
(5E)-5-[[4-[(4-iodophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C26H21IN2O5S/c1-32-20-10-8-19(9-11-20)29-25(31)21(24(30)28-26(29)35)13-17-5-12-22(23(14-17)33-2)34-15-16-3-6-18(27)7-4-16/h3-14H,15H2,1-2H3,(H,28,30,35)/b21-13+ |
InChI Key |
RXOJRJFSRRDBNW-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)I)OC)/C(=O)NC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)I)OC)C(=O)NC2=S |
Origin of Product |
United States |
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